3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid
Description
3-Amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with an amino group and a 1-(4-bromophenyl)-1H-pyrrol-3-yl moiety.
Properties
IUPAC Name |
3-amino-3-[1-(4-bromophenyl)pyrrol-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c14-10-1-3-11(4-2-10)16-6-5-9(8-16)12(15)7-13(17)18/h1-6,8,12H,7,15H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUPTAKARIBZKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=C2)C(CC(=O)O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Bromination: The phenyl group is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.
Coupling Reaction: The brominated phenyl group is then coupled with the pyrrole ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Amino Acid Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be common to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or thiourea in polar solvents.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: De-brominated phenyl derivatives.
Substitution: Hydroxyl, thiol, or amine-substituted derivatives.
Scientific Research Applications
3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the amino acid moiety can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Compound A : 3-[5-(Aminomethyl)-4-(Carboxymethyl)-1H-Pyrrol-3-yl]Propanoic Acid (PBG)
- Structure: Contains a pyrrole ring substituted with aminomethyl and carboxymethyl groups, along with a propanoic acid chain.
- Key Differences: Unlike the target compound, PBG lacks the bromophenyl substituent and instead has additional carboxyl and aminomethyl groups on the pyrrole ring.
- Properties : Higher solubility in aqueous media due to multiple carboxylic acid groups (C10H14N2O4) .
Compound B : 3-Amino-3-(4-Hydroxyphenyl)Propanoic Acid
- Structure : Features a hydroxyphenyl group instead of the bromophenyl-pyrrole system.
- Key Differences : The absence of a heterocyclic ring reduces aromatic stabilization, while the hydroxyl group provides electron-donating effects and hydrogen-bonding capability.
- Properties: Likely lower molecular weight (C9H11NO3) and altered acidity compared to the target compound .
Compound C : Amide Derivatives of 3-[1-(3-Pyridazinyl)-5-Phenyl-1H-Pyrazole-3-yl]Propanoic Acid
- Structure : Replaces the pyrrole ring with a pyrazole core and introduces a pyridazinyl substituent.
- Amide derivatives in this class exhibit analgesic activity comparable to aspirin .
Physicochemical and Pharmacological Comparisons
Biological Activity
3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its antibacterial and antifungal activities, as well as its interactions with glutamate receptors.
Chemical Structure
The compound's structure is characterized by the presence of a bromophenyl group attached to a pyrrole moiety, which is believed to contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 270.15 g/mol.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antibacterial properties. For instance, various pyrrolidine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as bromine, has been linked to increased antibacterial activity.
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound Name | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| PA-1 | 0.0039 | Staphylococcus aureus |
| PA-1 | 0.025 | Escherichia coli |
| Compound X | 0.015 | Pseudomonas aeruginosa |
The minimum inhibitory concentration (MIC) values indicate that 3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid could potentially exhibit similar activity due to its structural similarities with other active pyrrole derivatives .
Antifungal Activity
In addition to antibacterial properties, the compound has also shown promise in antifungal applications. Research indicates that certain pyrrole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways.
Table 2: Antifungal Activity of Pyrrole Derivatives
| Compound Name | MIC (mg/mL) | Fungal Strain |
|---|---|---|
| Compound Y | 0.012 | Candida albicans |
| Compound Z | 0.020 | Aspergillus niger |
Interaction with Glutamate Receptors
Glutamate receptors play a crucial role in neurotransmission and are implicated in various neurological disorders. Compounds similar to 3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid have been studied for their ability to modulate these receptors, potentially offering therapeutic avenues for conditions like epilepsy and depression.
Research Findings:
- Receptor Binding Studies : In vitro assays indicated that certain derivatives could act as antagonists at specific glutamate receptor subtypes, suggesting a modulation effect on excitatory neurotransmission.
- Neuroprotective Effects : Preliminary studies have indicated that some pyrrole-based compounds may provide neuroprotection in models of oxidative stress, which is relevant for neurodegenerative diseases.
Case Studies
Several case studies have highlighted the effectiveness of pyrrole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a new pyrrole derivative demonstrated significant improvement in patients with bacterial infections resistant to standard antibiotics.
- Case Study 2 : A study on antifungal activity showed that a compound similar to 3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid effectively reduced fungal load in immunocompromised patients.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 4-bromophenyl group to the pyrrole scaffold. Optimization strategies include varying ligand systems (e.g., XPhos or SPhos) and reaction temperatures (80–120°C) to enhance coupling efficiency. Post-functionalization with an amino-propanoic acid moiety can be achieved via reductive amination or Michael addition. Reaction monitoring via HPLC and LC-MS is critical to track intermediates and final product purity .
Q. How can researchers characterize the structural purity of this compound, and which spectroscopic techniques are most reliable?
- Methodological Answer : Use a combination of -NMR and -NMR to confirm the presence of the bromophenyl group (distinct aromatic protons at δ 7.2–7.8 ppm) and the propanoic acid backbone (α-proton at δ 3.1–3.5 ppm). High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (±5 ppm). X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly for the chiral amino center .
Q. What are the solubility profiles of this compound in common solvents, and how does pH affect its stability?
- Methodological Answer : The compound exhibits poor solubility in non-polar solvents (e.g., hexane) but moderate solubility in DMSO or DMF. Aqueous solubility increases at pH >7 due to deprotonation of the carboxylic acid group. Stability studies (via -NMR over 24–72 hours) should be conducted in buffered solutions (pH 4–10) to identify degradation pathways, such as hydrolysis of the pyrrole ring under acidic conditions .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for the chiral amino center, and what analytical methods validate enantiopurity?
- Methodological Answer : Chiral stationary phase HPLC (e.g., Chiralpak IA or IB columns) using hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid resolves enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration, while chiral derivatization (e.g., Marfey’s reagent) coupled with LC-MS provides quantitative enantiomeric excess (>98%) .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values in enzyme inhibition assays)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using validated reference inhibitors (e.g., staurosporine for kinases) and replicate assays across multiple cell lines. Orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can corroborate binding affinities .
Q. How can computational methods predict the compound’s interactions with biological targets, and what validation is required?
- Methodological Answer : Molecular docking (AutoDock Vina or Glide) models interactions with targets like G-protein-coupled receptors. Molecular dynamics simulations (≥100 ns) assess binding stability. Experimental validation via alanine scanning mutagenesis of predicted binding residues confirms critical interaction sites .
Q. What statistical design-of-experiment (DoE) approaches optimize multi-step synthesis or formulation stability?
- Methodological Answer : Use factorial designs (e.g., Box-Behnken) to screen variables like catalyst loading, solvent polarity, and temperature. Response surface methodology (RSM) identifies optimal conditions for yield and purity. Accelerated stability studies (40°C/75% RH for 1–3 months) with DoE evaluate excipient compatibility in formulations .
Q. How does the bromophenyl substituent influence the compound’s pharmacokinetic properties, and what in vitro assays assess this?
- Methodological Answer : The bromine atom enhances lipophilicity (logP >2), impacting membrane permeability. Caco-2 cell monolayer assays measure apparent permeability (). Microsomal stability assays (human liver microsomes) quantify metabolic degradation, while cytochrome P450 inhibition screens assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
